3-Phenyl-3-azabicyclo[3.1.0]hexan-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenyl-3-azabicyclo[3.1.0]hexan-6-amine is a heterocyclic compound that features a bicyclic structure with a nitrogen atom incorporated into the ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-3-azabicyclo[3.1.0]hexan-6-amine typically involves cyclopropanation reactions. One common method is the palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones. This reaction is performed on a gram scale and provides high yields and diastereoselectivities . Another approach involves the metal-catalyzed cyclization of 1,5- and 1,6-enynes, which simultaneously forms both rings in a single reaction .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the palladium-catalyzed cyclopropanation reaction suggests it could be adapted for larger-scale production .
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-3-azabicyclo[3.1.0]hexan-6-amine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups attached to the bicyclic structure.
Reduction: Used to reduce double bonds or other reducible groups within the molecule.
Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Often involves reagents like potassium permanganate or chromium trioxide.
Reduction: Typically uses hydrogen gas in the presence of a palladium catalyst.
Substitution: Can involve halogenating agents like bromine or chlorine under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alkanes or alcohols.
Scientific Research Applications
3-Phenyl-3-azabicyclo[3.1.0]hexan-6-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Phenyl-3-azabicyclo[3.1.0]hexan-6-amine involves its interaction with various molecular targets. For instance, it acts as a reuptake inhibitor by binding to the transporters of neurotransmitters like serotonin, noradrenaline, and dopamine, thereby increasing their levels in the synaptic cleft . This action can modulate mood and cognitive functions, making it a potential candidate for treating neurological disorders.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-3-azabicyclo[3.1.0]hexane: Another derivative with similar structural features but different biological activities.
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: A structurally related compound with distinct chemical properties.
Uniqueness
3-Phenyl-3-azabicyclo[3.1.0]hexan-6-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to act as a reuptake inhibitor of multiple neurotransmitters sets it apart from other similar compounds .
Properties
Molecular Formula |
C11H14N2 |
---|---|
Molecular Weight |
174.24 g/mol |
IUPAC Name |
3-phenyl-3-azabicyclo[3.1.0]hexan-6-amine |
InChI |
InChI=1S/C11H14N2/c12-11-9-6-13(7-10(9)11)8-4-2-1-3-5-8/h1-5,9-11H,6-7,12H2 |
InChI Key |
WEFGOMSEHXLKAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(C2N)CN1C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.